molecular formula C14H16BNO5S B1450863 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913836-05-2

3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid

Cat. No.: B1450863
CAS No.: 913836-05-2
M. Wt: 321.2 g/mol
InChI Key: BZQHVSULVGIBQT-UHFFFAOYSA-N
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Description

3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a chemical compound characterized by its unique structure, which includes a boronic acid group, a sulfamoyl group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the sulfamoyl and methoxybenzyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form corresponding boronic acids or boronic esters.

  • Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.

Major Products Formed:

  • Boronic Esters: Resulting from the oxidation of boronic acids.

  • Reduced Boronic Acids: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: Its use in material science for the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial in biological systems. The methoxybenzyl group enhances the compound's solubility and stability, making it effective in various applications.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the sulfamoyl and methoxybenzyl groups.

  • Sulfamoylbenzoic Acid: Contains a sulfamoyl group but lacks the boronic acid and methoxybenzyl moieties.

  • 4-Methoxybenzyl Alcohol: Contains the methoxybenzyl group but lacks the boronic acid and sulfamoyl groups.

Uniqueness: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is unique due to the combination of its boronic acid, sulfamoyl, and methoxybenzyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO5S/c1-21-13-7-5-11(6-8-13)10-16-22(19,20)14-4-2-3-12(9-14)15(17)18/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQHVSULVGIBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657050
Record name (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-05-2
Record name (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Methoxybenzyl)sulphamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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